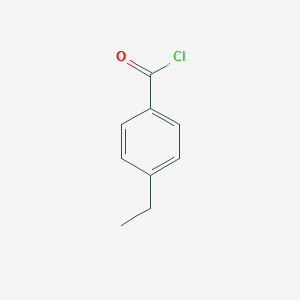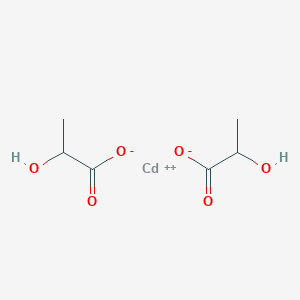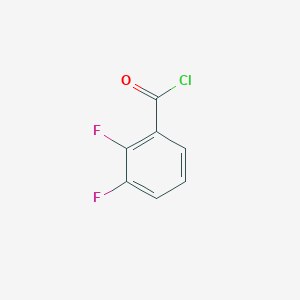
Dicyclohexyl 21-crown-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl 21-crown-7 is an organic compound . It is a type of crown ether, a family of compounds that have the ability to complex with and transport metal ions across membranes . The IUPAC name of the base structure, 21-crown-7, is 1,4,7,10,13,16,19-heptaoxacycloheneicosane . The molecular formula of this compound is C22H40O7 .
Synthesis Analysis
Crown ethers can be synthesized by a two-step chemical reaction. Firstly, the Pd or Pt isomaleonitriledithiolate complexes K2[Pd(i-mnt)2] and K2[Pt(i-mnt)2] are allowed to form completely in water by the reaction of K2(i-mnt) with PdCl2 and K2PtCl4 respectively. Secondly, the two isomers of dicyclohexyl-18-crown-6 are reacted with K2[Pd(i-mnt)2] and K2[Pt(i-mnt)2] .Molecular Structure Analysis
The molecular structure of this compound is characterized by a ring of atoms with the formula C22H40O7 . The structure is a type of crown ether, which is a cyclic chemical compound that consists of a ring containing several ether groups .Chemical Reactions Analysis
Crown ethers, including this compound, function as ligands for some metal cations . They have been used to construct multifunctional coordination polymers . In one study, two organic–inorganic hybrid dicyclohexyl-18-crown-6 complexes were synthesized by the reaction of dicyclohexyl-18-crown-6 with K2(i-mnt) and PdCl2 or K2PtCl4 respectively .Wissenschaftliche Forschungsanwendungen
Antimutagenic Properties
Dicyclohexyl 21-crown-7 has been identified for its potential antimutagenic properties. In a study, this compound significantly decreased both spontaneous and heavy metal-induced sister chromatid exchange frequencies in mammalian cells, suggesting an antimutagenic activity (Cai & Arenaz, 1998). Another research also observed that this compound did not exhibit genotoxic effects on Chinese hamster V79 cells, indicating it might possess antigenotoxic activity (Arenaz, Bitticks, Pannell, & Garcia, 1992).
Complexation and Extraction Applications
This compound has been used in the synthesis of organic-inorganic hybrid complexes, demonstrating its utility in chemical synthesis and complex formation (Sun et al., 2006). It has also been studied for its selective extraction properties, particularly in extracting cesium nitrate from high-concentration sodium nitrate solutions, showcasing its potential in selective ion separation processes (Mover, Deng, Sun, Sachleben, Batra, & Robinson, 1997).
Structural and Binding Studies
Structural analysis of this compound and its isomers has provided insights into their conformational properties and ion-binding capabilities, which are essential for understanding their functional applications in various fields like materials science and biochemistry (Burden, Coxon, Stoddart, & Wheatley, 1977).
Application in Nuclear Fuel Reprocessing
This compound has been identified as a potential extractant for plutonium in nuclear fuel reprocessing, demonstrating its importance in the field of nuclear chemistry and waste management (Lemaire, Guy, Chomel, & Foos, 1991).
Wirkmechanismus
Like other crown ethers, Dicyclohexyl 21-crown-7 functions as a ligand for some metal cations with a particular affinity for caesium cations . It has been suggested that this crown ether may possess antimutagenic activity by significantly decreasing both spontaneous and metal-induced sister chromatid exchange frequencies in mammalian cells .
Eigenschaften
| 17455-21-9 | |
Molekularformel |
C22H40O7 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosane |
InChI |
InChI=1S/C22H40O7/c1-3-7-21-19(5-1)26-15-11-23-9-10-24-12-16-27-20-6-2-4-8-22(20)29-18-14-25-13-17-28-21/h19-22H,1-18H2 |
InChI-Schlüssel |
IWFZLIOEAYLIQY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2(COCCOCCOCCOCCOCCOCCO2)C3CCCCC3 |
Kanonische SMILES |
C1CCC2C(C1)OCCOCCOCCOC3CCCCC3OCCOCCO2 |
| 17455-21-9 | |
Synonyme |
Dicyclohexano-21-crown-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


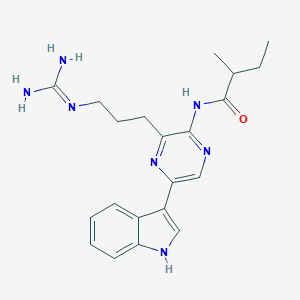

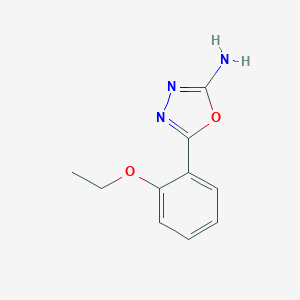

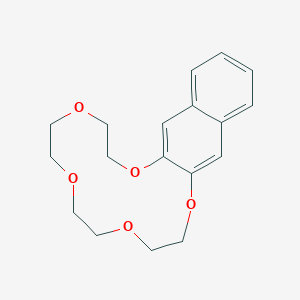
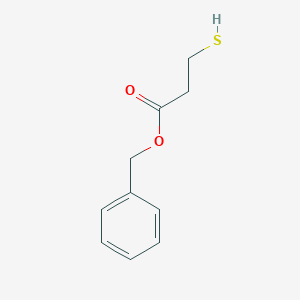
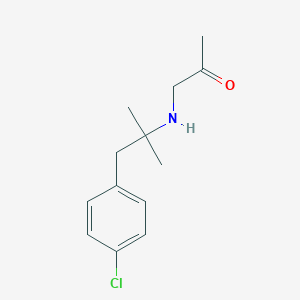
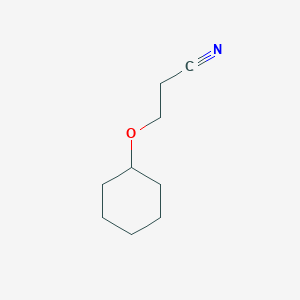
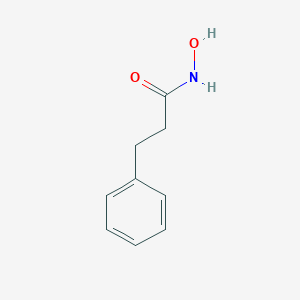
![1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT](/img/structure/B99602.png)
